4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Overview
Description
4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of an acetyl group at the 4-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 7-position of the benzoxazine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine and formaldehyde under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 4-position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonyl Chloride Group: The final step involves the introduction of the sulfonyl chloride group at the 7-position. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both acetyl and sulfonyl chloride groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-acetyl-6-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-7-5-9-10(6-11(7)18(12,15)16)17-4-3-13(9)8(2)14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNYRKGNWZTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)OCCN2C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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